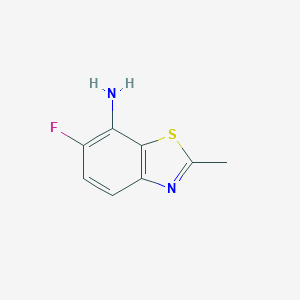
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has a fluorine atom and a methyl group attached to its molecular structure. The purpose of
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has also been proposed that 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine may induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. It has also been reported to have antibacterial, antifungal, and antiviral properties, suggesting its potential as an antimicrobial agent. Additionally, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated as a fluorescent probe for detecting metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in lab experiments is its potential as a versatile tool in medicinal chemistry. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in vivo.
Zukünftige Richtungen
There are several future directions for the study of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. One area of research is the development of new drugs based on this compound. Further studies are needed to determine the potential of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a therapeutic agent for various diseases, including cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound. More studies are needed to elucidate the molecular targets and pathways involved in the biological effects of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. Additionally, the potential toxicity and safety of this compound in vivo need to be further explored. Finally, the use of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a fluorescent probe for detecting metal ions in biological systems is an area of research that warrants further investigation.
Synthesemethoden
The synthesis of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine involves the reaction of 6-fluoro-2-methylbenzenethiol with carbon disulfide and sodium hydroxide to form 6-fluoro-2-methylbenzothiazole-7-carbonitrile. This intermediate compound is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to possess antimicrobial, antifungal, and antiviral properties. Furthermore, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
CAS-Nummer |
188787-71-5 |
|---|---|
Produktname |
6-Fluoro-2-methyl-1,3-benzothiazol-7-amine |
Molekularformel |
C8H7FN2S |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
6-fluoro-2-methyl-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C8H7FN2S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,10H2,1H3 |
InChI-Schlüssel |
BEHAPACJZQDSBS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C(=C(C=C2)F)N |
Kanonische SMILES |
CC1=NC2=C(S1)C(=C(C=C2)F)N |
Synonyme |
7-Benzothiazolamine,6-fluoro-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



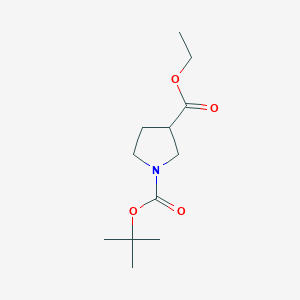
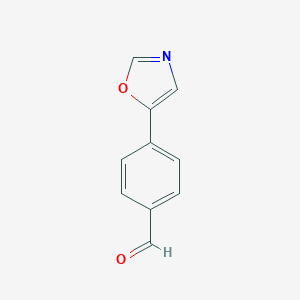
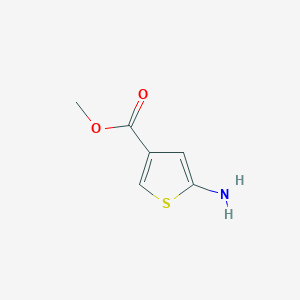

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)
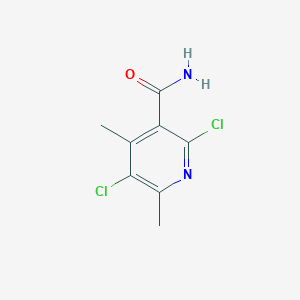

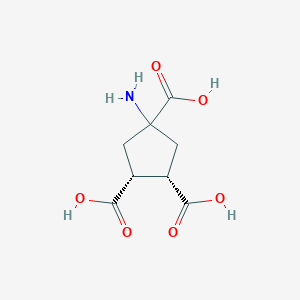

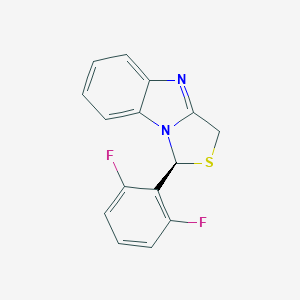
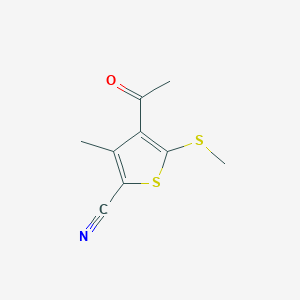
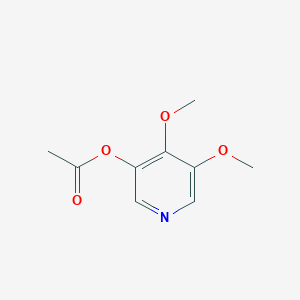

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)